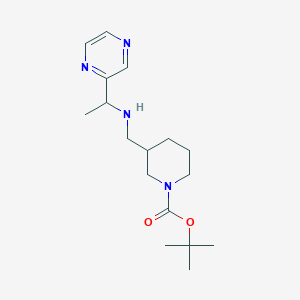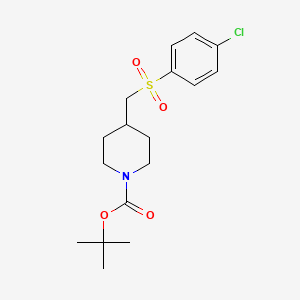![molecular formula C10H2Br2N4S2 B3027567 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole CAS No. 133546-50-6](/img/structure/B3027567.png)
5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole
概要
説明
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole is a complex organic compound with the molecular formula C10H2Br2N4S2. This compound is known for its unique structure, which includes two benzothiadiazole units fused together. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
The synthesis of 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole. One common method is to react 2,1,3-benzothiadiazole with bromine in the presence of hydrobromic acid . This reaction results in the formation of the desired dibromo compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Polymerization: It serves as a building block for the synthesis of polymers used in organic electronics.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are often more complex organic molecules or polymers with enhanced electronic properties.
科学的研究の応用
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole has several scientific research applications:
Organic Electronics: It is used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Solar Cells: The compound is incorporated into polymer solar cells to improve their efficiency.
Biological Imaging: Its derivatives are used in molecular imaging due to their luminescent properties.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound’s benzothiadiazole units contribute to its electron-withdrawing properties, which enhance its ability to participate in electronic interactions. This makes it an effective building block for materials used in organic electronics and other applications .
類似化合物との比較
Similar compounds to 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole include:
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo derivative used in similar applications.
5-Bromo-2,1,3-benzothiadiazole: A simpler brominated benzothiadiazole with fewer bromine atoms.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative with enhanced electron-withdrawing properties.
The uniqueness of this compound lies in its fused benzothiadiazole structure, which provides distinct electronic properties that are advantageous for specific scientific and industrial applications.
特性
IUPAC Name |
5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2N4S2/c11-5-1-3-4(8-9(5)15-18-14-8)2-6(12)10-7(3)13-17-16-10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAAVZSQLQZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C3=C1C4=NSN=C4C(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)


